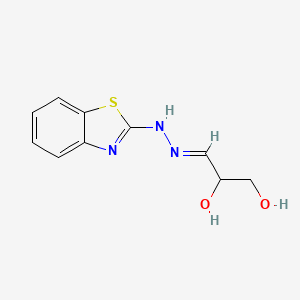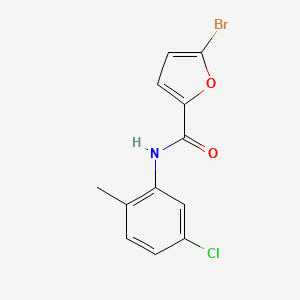
N-(2-chlorophenyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-(2-phenylethyl)thiourea, commonly known as CPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized and studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of CPTU is not fully understood, but it is believed to involve the inhibition of certain enzymes. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various physiological effects.
Biochemical and Physiological Effects
CPTU has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. It has also been found to have antimicrobial and anticancer properties, which make it a potential candidate for the treatment of microbial and cancerous diseases.
実験室実験の利点と制限
CPTU has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using a simple method. It is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations is that it is toxic and can pose a health hazard if not handled properly. It is also relatively expensive compared to other thiourea derivatives.
将来の方向性
There are several future directions for the study of CPTU. One of the directions is the study of its potential as a therapeutic agent for various diseases. It has already shown promising results in the treatment of inflammatory, pain-related, microbial, and cancerous diseases. Another direction is the study of its mechanism of action, which is not fully understood. Further research is needed to elucidate the exact mechanism of action of CPTU. Finally, the synthesis of new derivatives of CPTU with improved properties is another future direction for the study of this compound.
Conclusion
In conclusion, CPTU is a thiourea derivative that has been extensively studied for its various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, antimicrobial, and anticancer properties. It has also been used as a tool in the study of enzyme inhibition. CPTU has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, CPTU is a promising compound that has potential applications in various fields of scientific research.
合成法
CPTU can be synthesized using a simple method that involves the reaction between 2-chloroacetophenone and phenethylisothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
CPTU has been extensively studied for its various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their antimicrobial and anticancer properties. It has also been used as a starting material for the synthesis of other thiourea derivatives, which have been studied for their anti-inflammatory and analgesic properties. CPTU has been used as a tool in the study of enzyme inhibition and has been found to be a potent inhibitor of certain enzymes.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVOCIHDSFIURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)



![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)




